molecular formula C22H19Cl2NO4 B2977901 4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 868145-52-2

4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2977901
CAS No.: 868145-52-2
M. Wt: 432.3
InChI Key: PTPHRRPTKJFIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-aroyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone core substituted with a benzoyl group at position 4, an aryl group at position 5, and a hydroxy group at position 2. The specific substituents in this molecule include:

  • 4-position: 3-chloro-4-ethoxybenzoyl group, providing electron-withdrawing (Cl) and electron-donating (ethoxy) effects.
  • 5-position: 3-chlorophenyl group, contributing steric bulk and halogen-dependent reactivity.
  • 1-position: Prop-2-en-1-yl (allyl) group, which may enhance solubility and modulate steric effects.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO4/c1-3-10-25-19(13-6-5-7-15(23)11-13)18(21(27)22(25)28)20(26)14-8-9-17(29-4-2)16(24)12-14/h3,5-9,11-12,19,26H,1,4,10H2,2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWTVPHTMORLE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC(=CC=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC=C)C3=CC(=CC=C3)Cl)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone family, characterized by its complex structure and potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Chloro substituents : These are known to enhance the lipophilicity and biological efficacy of compounds.
  • Ethoxy group : This may influence the solubility and permeability of the compound.
  • Pyrrolone core : This structural motif is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)
  • HeLa (cervical cancer)
  • HT29 (colon cancer)

In vitro assays indicated that the compound induced cell cycle arrest and apoptosis in these cancer cells, suggesting a mechanism involving the disruption of cellular proliferation pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : The compound interferes with key signaling pathways that regulate cell growth.
  • Induction of apoptosis : It activates caspase-dependent pathways leading to programmed cell death.
  • Antioxidant activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative diseases but also plays a role in cancer biology .

Study 1: Antiproliferative Effects

A study conducted on various human cancer cell lines demonstrated that treatment with the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for each cell line, revealing strong activity particularly against HepG2 cells (IC50 = 10 µM) compared to MCF-7 cells (IC50 = 25 µM) .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action. The compound was found to activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with the compound .

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (µM)
AntiproliferativeMCF-725
AntiproliferativeHepG210
Apoptosis InductionHeLa15
Acetylcholinesterase Inhibition--

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence (primarily ):

Compound 4-Aroyl Substituent 5-Aryl Substituent 1-Position Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 3-chloro-4-ethoxybenzoyl 3-chlorophenyl Prop-2-en-1-yl - - ~447.3 (calculated)
Compound 29 4-methylbenzoyl 3-chlorophenyl 2-hydroxypropyl 47 235–237 386.12
Compound 51 4-chlorobenzoyl 3-fluoro-4-trifluoromethylphenyl 3-methoxypropyl - - ~483.8 (calculated)
Compound in 3-fluoro-4-methylbenzoyl 4-methoxyphenyl 2-(diethylamino)ethyl - - ~484.0 (calculated)
Compound in 4-chlorobenzoyl 4-nitrophenyl Tetrahydrofuran-2-ylmethyl - - ~511.8 (calculated)

Key Observations:

4-Aroyl Group Variability: The target compound’s 3-chloro-4-ethoxybenzoyl group combines halogen and alkoxy substituents, balancing lipophilicity and electronic effects. The fluoro and trifluoromethyl groups in Compound 51 enhance electronegativity, which may improve binding affinity in hydrophobic pockets .

5-Aryl Group Modifications :

  • The target compound’s 3-chlorophenyl group is less electron-deficient than the 4-nitrophenyl group in ’s compound , which may reduce oxidative instability .
  • Compound in uses a 4-methoxyphenyl group, introducing electron-donating properties that could alter π-π stacking interactions .

The diethylaminoethyl group in ’s compound introduces basicity, likely enhancing solubility in acidic environments .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The 3-chloro substituent in the target compound’s benzoyl group may stabilize the enolic hydroxy group at position 3 via resonance, as seen in related pyrrolones .
  • Solubility and Reactivity: The allyl substituent at position 1 may improve solubility in nonpolar solvents compared to polar groups (e.g., hydroxypropyl in Compound 29), though this remains untested in the provided data .

Computational and Analytical Methods

  • Density Functional Theory (DFT) : Used to model electronic properties (e.g., HOMO-LUMO gaps) of similar compounds, as described in and .
  • Crystallography (SHELX) : Employed to resolve crystal structures of related pyrrolones, ensuring accurate stereochemical assignments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzaldehydes and aroyl precursors. For example, base-assisted cyclization (e.g., Knoevenagel condensation followed by intramolecular cyclization) with 3-chlorobenzaldehyde and a 3-chloro-4-ethoxybenzoyl moiety has been effective. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis of sensitive intermediates .
  • Adjusting reaction temperature (e.g., reflux for 10–12 hours) to drive cyclization, as seen in analogous pyrrolone syntheses with yields ranging from 18% to 63% depending on substituents .
  • Table 1 : Comparison of reaction conditions and yields from analogous syntheses:
Substituent on BenzaldehydeReaction Time (h)Yield (%)Reference
3-Chlorophenyl1247
3,5-Dichlorophenyl10 (reflux)18
4-Isopropylphenyl1256

Q. How can spectroscopic techniques (NMR, HRMS, FTIR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks for the pyrrolone core (e.g., carbonyl at δ ~170 ppm in ¹³C NMR), allyl protons (δ 5.0–5.5 ppm as multiplet), and aromatic protons from substituted benzoyl/phenyl groups (δ 7.0–8.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a calculated mass of 386.1081 Da (C₂₁H₂₁ClNO₄) should match experimental data .
  • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the 3-chlorophenyl, 4-ethoxybenzoyl, or allyl groups to assess steric/electronic effects. For example:
  • Replace the allyl group with hydroxypropyl to study hydrogen-bonding interactions .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety to alter electron density .
  • Biological Assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition) to correlate structural changes with activity. Use dose-response curves to calculate IC₅₀ values .

Q. What computational strategies (e.g., DFT, molecular docking) can predict conformational stability and target binding?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and identify reactive sites .
  • Molecular Docking : Use AutoDock Vina or MOE to dock the compound into protein targets (e.g., kinases). Validate predictions with experimental binding assays. For example, a docking score ≤−7.0 kcal/mol suggests strong binding affinity .

Q. How should researchers address contradictory data in synthesis yields or spectral interpretations?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., argon) to rule out oxidation/hydrolysis. For low yields, consider alternative workup methods (e.g., recrystallization from MeOH vs. Et₂O) .
  • Spectral Reanalysis : Compare NMR data with structurally similar compounds (e.g., 5-(4-chlorophenyl)-pyrrolones) to resolve peak assignment conflicts. Use 2D NMR (COSY, HSQC) for ambiguous signals .

Q. What experimental design principles ensure robust data in multi-variable studies (e.g., solvent effects, catalyst screening)?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial approach to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
VariableLow LevelHigh Level
SolventDichloromethaneToluene
Temperature (°C)2580
Catalyst (mol%)510
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05). Use response surface methodology (RSM) to optimize conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.